molecular formula C42H57N11O9 B10847407 c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2

c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2

Cat. No.: B10847407
M. Wt: 860.0 g/mol
InChI Key: ZIKRFHYQHLHVCP-HSPZZYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2 (Compound 8) is a cyclic hexapeptide with the sequence Norleucine (Nle)-Glutamic Acid (Glu)-D-Phenylalanine (D-Phe)-Arginine (Arg)-Tryptophan (Trp)-Glutamic Acid (Glu), cyclized via a backbone lactam bond and C-terminally amidated. Its molecular weight is 878.4677 Da, as confirmed by mass spectrometry . This compound was designed as a melanocortin receptor (MCR) ligand, targeting subtypes hMC3R and hMC5R. Key structural features include:

  • D-Phe substitution: Enhances metabolic stability and receptor binding specificity by altering peptide conformation .
  • Cyclization: Improves resistance to enzymatic degradation and stabilizes the bioactive conformation .
  • Arg-Trp motif: A conserved C-terminal sequence critical for MCR activation, as seen in neuropeptides like Arg-Phe-NH2 .

Biological evaluations reveal potent agonist activity at hMC3R (EC50 = 0.69 nM) and hMC5R (EC50 = 0.61 nM), positioning it as a dual-target candidate for metabolic or inflammatory disorders .

Properties

Molecular Formula

C42H57N11O9

Molecular Weight

860.0 g/mol

IUPAC Name

3-[(2S,5R,8R,11S,14S,17S)-8-benzyl-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]propanoic acid

InChI

InChI=1S/C42H57N11O9/c1-2-3-13-29-37(58)51-31(17-19-35(55)56)39(60)52-32(21-24-10-5-4-6-11-24)40(61)50-30(15-9-20-46-42(44)45)38(59)53-33(22-25-23-47-27-14-8-7-12-26(25)27)41(62)49-28(36(43)57)16-18-34(54)48-29/h4-8,10-12,14,23,28-33,47H,2-3,9,13,15-22H2,1H3,(H2,43,57)(H,48,54)(H,49,62)(H,50,61)(H,51,58)(H,52,60)(H,53,59)(H,55,56)(H4,44,45,46)/t28-,29-,30-,31+,32+,33-/m0/s1

InChI Key

ZIKRFHYQHLHVCP-HSPZZYPGSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCC(=O)O

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their pharmacological profiles (data from ):

Compound Structure Molecular Weight (Da) EC50 (nM) hMC3R EC50 (nM) hMC5R
6 c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2 844.4834 0.70 0.61
7 c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2 918.4739 0.61 0.45
8 c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2 878.4677 0.69 0.61
9 c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2 909.4735 0.66 0.56
10 c[Nle-Pro-D-Nal(2')-Arg-Trp-Glu]-NH2 937.5161 0.61 0.45
11 c[Nle-Gln-D-Nal(2')-Arg-Trp-Glu]-NH2 880.4834 0.70 0.63

Key Structural and Functional Insights:

Impact of Nle Substitution
  • Compound 6 (Nle-Nle) : The double Nle substitution slightly reduces hMC3R potency (EC50 = 0.70 nM) compared to Compound 8, likely due to increased hydrophobicity disrupting polar interactions .
  • Compound 7 (Nle-Asp) : Replacing Glu with Asp lowers molecular weight but enhances hMC3R activity (EC50 = 0.61 nM). The shorter side chain of Asp may optimize receptor docking .
Role of D-Amino Acids
  • Compound 8 (D-Phe) : D-Phe stabilizes a β-turn conformation, critical for MCR activation. Similar D-residue strategies are employed in opioid peptides (e.g., CTP-NH2 with D-Trp) to enhance selectivity .
  • Compounds 9–11 (D-Nal) : Substituting D-Phe with D-2-naphthylalanine (D-Nal) reduces hMC5R activity (e.g., Compound 9: EC50 = 0.56 nM). The bulkier D-Nal may sterically hinder receptor binding .
Terminal Modifications
  • Compound 10 (Pro substitution) : Proline introduces rigidity, lowering hMC3R/hMC5R potency (EC50 = 0.61/0.45 nM). This aligns with studies showing Pro’s tendency to disrupt α-helical motifs in MCR ligands .
  • Compound 11 (Gln substitution) : Gln restores hMC3R activity (EC50 = 0.70 nM), suggesting its carboxamide group mimics Glu’s ionic interactions without introducing charge .

Research Findings and Mechanistic Implications

  • Receptor Selectivity : Compound 8’s balanced hMC3R/hMC5R activity contrasts with Compound 7’s hMC5R bias (EC50 = 0.45 nM), highlighting the role of side-chain length in receptor subtype discrimination .
  • Bioactivity Trends : The Arg-Trp-NH2 motif is essential for agonist activity, as truncation analogs (e.g., Arg-Phe-NH2 in ) lose efficacy. This motif likely engages a conserved binding pocket in MCRs .
  • D-Amino Acid Utility: D-residues improve proteolytic stability without compromising activity, a strategy validated in opioid () and FMRFamide-related peptides () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.